molecular formula C25H36O7 B000060 Ugaferine CAS No. 63026-58-4

Ugaferine

Cat. No. B000060
CAS RN: 63026-58-4
M. Wt: 448.5 g/mol
InChI Key: JOMAEHBZUXNYRX-DHDCSXOGSA-N
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Description

Ugaferine is a natural compound that has been identified from the roots of the plant Ferula species. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Due to its potent pharmacological activities, ugaferine has gained significant attention from researchers worldwide.

Scientific Research Applications

1. Role in Iron Transport and Macromolecular Uptake

Uteroferrin (UF), closely related to Ugaferine, plays a significant role in maternal-to-fetal iron transport and in the uptake of macromolecules by the allantoic epithelium in swine. This function is crucial during gestation, particularly between Days 30 and 105, highlighting its importance in developmental biology and reproductive physiology (Ducsay et al., 1982).

2. Inhibition of Hepatocellular Carcinoma

Umbelliferone β-D-galactopyranoside (UFG), isolated from plants, demonstrates potential in inhibiting diseases, including hepatocellular carcinoma (HCC). Research on its nanoformulation, particularly UFG-loaded polymeric nanoparticles, shows promising results against HCC in both in vitro and in vivo models. These findings suggest its potential as a therapeutic agent in cancer treatment (Kumar et al., 2017).

3. Structural and Physicochemical Properties

Studies on the structure of Ugaferin, isolated from Ferula ugamica, reveal insights into its molecular properties. Understanding the structure of 8-trimethoxybenzoylugamdiol, as established for Ugaferin, aids in the exploration of its biochemical applications and potential medicinal uses (Saidkhodzhaev & Malikov, 2004).

4. Potential in Uterine Transplantation Research

Uterine transplantation (UTx) research, which explores potential treatments for absolute uterine factor infertility, may benefit from insights gained from the study of Ugaferine and related compounds. These compounds could provide new perspectives in the understanding of reproductive physiology and organ transplantation (Diaz-Garcia et al., 2012).

5. Selenoprotein Gene Identification

The role of the genetic code in identifying selenoprotein genes, where UGA serves as a stop signal and a selenocysteine codon, is another area of research relevance. This research provides critical information for understanding genetic coding and its implications in protein synthesis and function, potentially applicable to Ugaferine-related studies (Kryukov et al., 2003).

properties

IUPAC Name

[(6Z)-2-hydroxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-4-yl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O7/c1-14(2)20-17(11-15(3)9-8-10-25(4)23(32-25)21(20)26)31-24(27)16-12-18(28-5)22(30-7)19(13-16)29-6/h9,12-14,17,20-21,23,26H,8,10-11H2,1-7H3/b15-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMAEHBZUXNYRX-DHDCSXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2(C(O2)C(C(C(C1)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CCC2(C(O2)C(C(C(C1)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346481
Record name Ugaferin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ugaferine

CAS RN

63026-58-4
Record name Ugaferin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Ikeda, Y Arao, H Otsuka, S Nomoto… - Biochemical and …, 2002 - Elsevier
Phytoestrogens are assumed to affect the endocrine system of animal species similarly to other man-made endocrine disrupters and to exert their effects through estrogen receptors, …
Number of citations: 103 www.sciencedirect.com
AI SAIDKHOZHAEV, M VM - 1978 - pascal-francis.inist.fr
STRUCTURE DE L'UGAFERINE ET QUELQUES PROPRIETES DES DERIVES DE L'UGAMDIOL … STRUCTURE DE L'UGAFERINE ET QUELQUES PROPRIETES DES DERIVES DE L'UGAMDIOL …
Number of citations: 0 pascal-francis.inist.fr

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